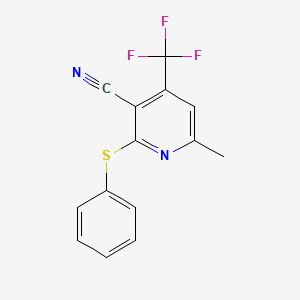
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile, also known as MPTN, is a chemical compound that has gained significant attention in the field of scientific research. MPTN is a nicotinonitrile derivative that has been found to possess various biological activities, making it a promising candidate for drug development.
作用機序
The mechanism of action of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is not yet fully understood, but it has been proposed that it exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has been found to have significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and decrease oxidative stress. 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
実験室実験の利点と制限
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has several advantages for lab experiments, including its high stability and solubility in water and organic solvents. However, it is important to note that 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile may have potential toxicity and should be handled with care. Additionally, further studies are needed to determine the optimal dosage and treatment duration for 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile.
将来の方向性
There are several future directions for the research and development of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile. One potential application is the development of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile-based drugs for the treatment of inflammatory diseases and cancer. Further studies are also needed to elucidate the mechanism of action of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile and its potential side effects. Additionally, the synthesis of new derivatives of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile may lead to the discovery of more potent and selective compounds with improved biological activities.
Conclusion
In conclusion, 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is a promising compound with significant potential for drug development. Its anti-inflammatory, antioxidant, and anticancer activities make it a promising candidate for the treatment of various diseases. Further studies are needed to determine the optimal dosage and treatment duration for 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile and to elucidate its mechanism of action. The synthesis of new derivatives of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile may lead to the discovery of more potent and selective compounds with improved biological activities.
合成法
The synthesis of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile can be achieved through a multi-step process involving the reaction of 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile with phenylthiol in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product, 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile.
科学的研究の応用
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant anti-inflammatory, antioxidant, and anticancer activities. 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for the treatment of inflammatory diseases and cancer.
特性
IUPAC Name |
6-methyl-2-phenylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2S/c1-9-7-12(14(15,16)17)11(8-18)13(19-9)20-10-5-3-2-4-6-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYAQDCCXOXHSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC2=CC=CC=C2)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B2390524.png)
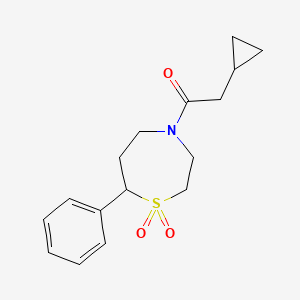
![3-(4-Fluorobenzyl)-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2390528.png)
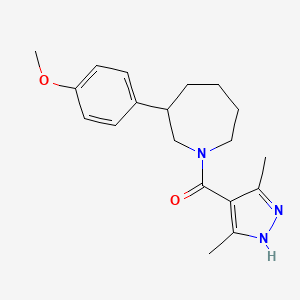
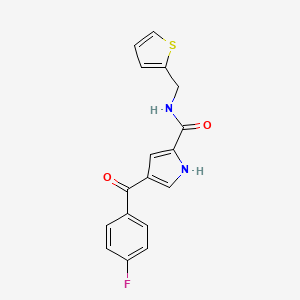
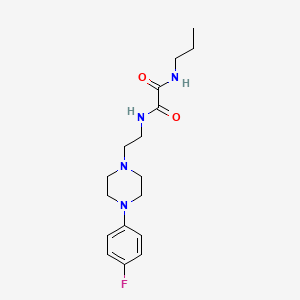
![1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole](/img/structure/B2390536.png)
![2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2390538.png)
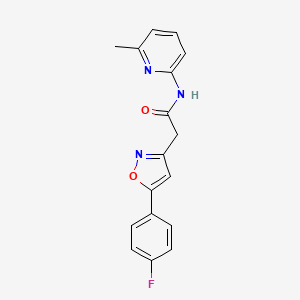
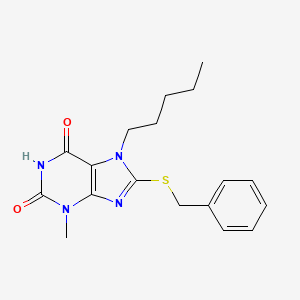
![2,8,10-Trimethyl-4-(4-phenylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2390542.png)
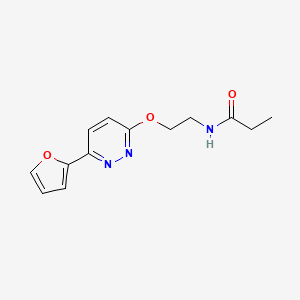
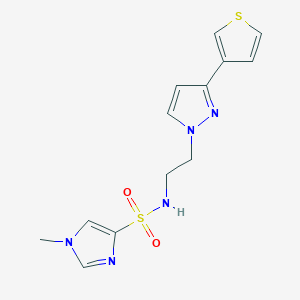
![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390546.png)